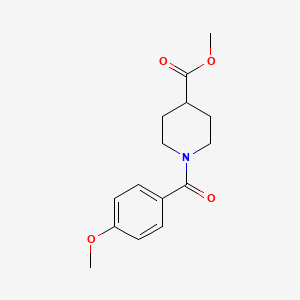

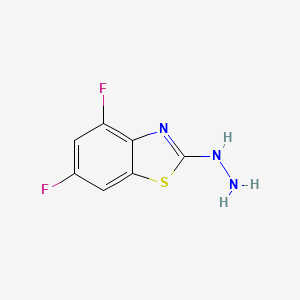

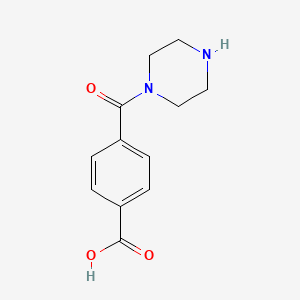

![molecular formula C7H6FN3S B1301383 6-フルオロ-2-ヒドラジニルベンゾ[d]チアゾール CAS No. 78364-55-3](/img/structure/B1301383.png)

6-フルオロ-2-ヒドラジニルベンゾ[d]チアゾール

概要

説明

Synthesis Analysis

The synthesis of fluorinated benzo[d]thiazole derivatives is a topic of interest due to their potential as cholinesterase inhibitors, which are important in the treatment of diseases like Alzheimer's. One study describes the synthesis of novel cholinesterase inhibitors based on 2-substituted 6-fluorobenzo[d]thiazole, which were characterized by various spectroscopic methods and tested for their biological activity . Another study presents the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with fluorine substituents, which were also characterized by spectroscopic techniques and X-ray crystallography . These studies demonstrate the feasibility of synthesizing fluorinated benzo[d]thiazole derivatives and provide a foundation for the synthesis of 6-fluoro-2-hydrazinylbenzo[d]thiazole.

Molecular Structure Analysis

The molecular structure of fluorinated benzo[d]thiazole derivatives has been analyzed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The crystal structure analysis of these compounds reveals intermolecular interactions such as hydrogen bonding and π-π stacking, which contribute to the stability of the crystal lattice . These structural analyses are crucial for understanding the molecular conformation and potential interaction sites of 6-fluoro-2-hydrazinylbenzo[d]thiazole.

Chemical Reactions Analysis

The reactivity of fluorinated benzo[d]thiazole derivatives is influenced by the presence of the fluorine atom, which is a strong electron-withdrawing group. This can affect the ortho-fluorination reactions, as demonstrated by a study that developed a regio-selective Pd-catalyzed direct ortho-fluorination of 2-arylbenzo[d]thiazoles . The study highlights the use of N-fluorobenzenesulfonimide as a fluorine source and l-proline as a promoter, providing a practical route to synthesize fluorinated products. This knowledge can be applied to the chemical reactions involving 6-fluoro-2-hydrazinylbenzo[d]thiazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzo[d]thiazole derivatives are significantly affected by substituents on the aromatic ring. A study on difluorobenzo[c][1,2,5]thiadiazole-based polymers shows that fluorine atoms and branched alkyl chains can improve π-π stacking, which in turn influences the material's optoelectronic and photovoltaic properties . These findings suggest that the physical and chemical properties of 6-fluoro-2-hydrazinylbenzo[d]thiazole would also be impacted by its fluorine substituent and could be tailored for specific applications.

科学的研究の応用

抗菌活性

6-フルオロ-2-ヒドラジニルベンゾ[d]チアゾールを含むベンゾチアゾール系分子は、抗菌活性を持つ可能性を示しています . これらの分子は、いくつかの疾患に対する潜在的な治療薬として機能する可能性があります .

抗炎症活性

これらの化合物は抗炎症活性も示しています . これは、炎症を引き起こす状態の治療に役立つことを意味します .

抗がん活性

6-フルオロ-2-ヒドラジニルベンゾ[d]チアゾールを含むチアゾール誘導体は、その抗がん特性について研究されています . これらの誘導体は、さまざまな種類の癌の治療において有望な結果を示しています .

抗糖尿病活性

チアゾール誘導体は、抗糖尿病活性とも関連付けられています . これは、糖尿病の治療と管理における潜在的な用途を示唆しています .

抗アルツハイマー病活性

研究によると、チアゾール誘導体はアルツハイマー病の治療に役立つ可能性があります . 世界的にアルツハイマー病の有病率が高まっていることを考えると、これは有望な研究分野です .

降圧活性

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

作用機序

Target of Action

Benzothiazole derivatives, which include 6-fluoro-2-hydrazinylbenzo[d]thiazole, have been reported to exhibit a natural affinity for a variety of biochemical receptors . This suggests that 6-Fluoro-2-hydrazinylbenzo[d]thiazole may interact with multiple targets in the body.

Mode of Action

It is known that benzothiazole derivatives can interact with their targets in a way that leads to pharmacological responses

Biochemical Pathways

Benzothiazole derivatives have been reported to influence a variety of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

It is also reported to be an inhibitor of CYP1A2 . These properties could impact the bioavailability of 6-Fluoro-2-hydrazinylbenzo[d]thiazole.

Result of Action

Some benzothiazole derivatives have been reported to exhibit antimitotic activity . In particular, two compounds, TZ2 and TZ9, were found to have antimitotic action opposing the standard drug, aspirin . This suggests that 6-Fluoro-2-hydrazinylbenzo[d]thiazole may have similar effects.

特性

IUPAC Name |

(6-fluoro-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODXZESJVXQCSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365941 | |

| Record name | 6-Fluoro-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78364-55-3 | |

| Record name | 6-Fluoro-2-hydrazinyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 6-Fluoro-2-hydrazinylbenzo[d]thiazole in the synthesis of the Fluorobenzothiazolopyrazolines and how does this relate to their antioxidant activity?

A1: 6-Fluoro-2-hydrazinylbenzo[d]thiazole (2 in the paper) is a crucial intermediate in the multi-step synthesis of the target Fluorobenzothiazolopyrazolines (5a-f). It is synthesized from 7-chloro-6-fluorobenzo[d]thiazol-2-amine (1) by reaction with hydrazine hydrate. This compound then reacts with various chalcones (4a-f) to form the final pyrazoline ring present in the target compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

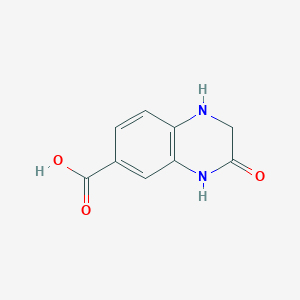

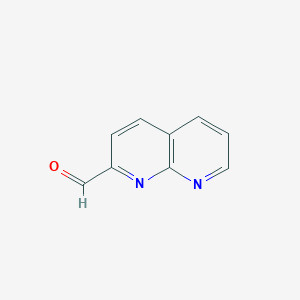

![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)

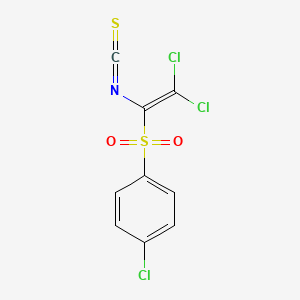

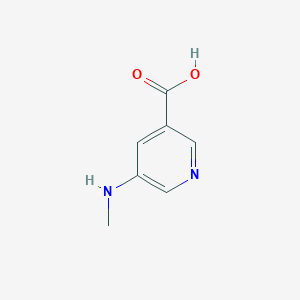

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

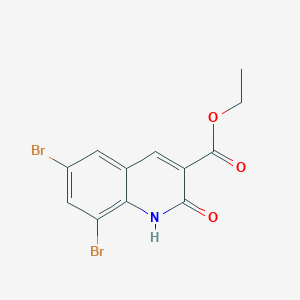

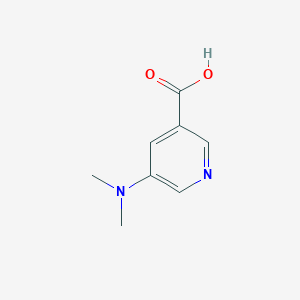

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)